- Ethoxyacetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-6,
Cas no 927-80-0 (Ethoxyacetylene)

Ethoxyacetylene structure
Nombre del producto:Ethoxyacetylene
Número CAS:927-80-0
MF:C4H6O
Megavatios:70.0898413658142
MDL:MFCD00009247
CID:40260
PubChem ID:24856434
Ethoxyacetylene Propiedades químicas y físicas
Nombre e identificación
-
- ethyl ethynyl ether
- Ethoxyethyne
- Ethoxyacetylene solution
- Ethoxyacetylene
- Ethyne, ethoxy- (9CI)
- ethynoxyethane
- 1-ethoxyacetylene
- EINECS 213-164-5
- Ether,ethyl ethynyl
- ethoxy-ethyne
- ethoxyethynyl ether
- Ethyne,ethoxy
- ethynylethylether
- Ethyne, ethoxy-
- Ether, ethyl ethynyl
- WMYNMYVRWWCRPS-UHFFFAOYSA-N
- Ethoxyacetylene 50% w/w solution in Hexanes
- Ethoxyacetylene 30% w/w solution in Hexanes
- Ethyl ethynyl ether, 40 wt% solution in hexanes
- ethoxy acetylene
- ethyl ethynylether
- Ethynyl ethyl ether
- 1-Ethoxyacetylene #
- PubChem12592
- KSC486O0N
- Ether, ethyl ethynyl (6CI, 8CI)
- 1-Ethoxyethyne
-
- MDL: MFCD00009247
- Renchi: 1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3
- Clave inchi: WMYNMYVRWWCRPS-UHFFFAOYSA-N
- Sonrisas: C#COCC
- Brn: 0741882
Atributos calculados
- Calidad precisa: 70.04190
- Masa isotópica única: 70.041865
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 5
- Cuenta de enlace giratorio: 2
- Complejidad: 47.9
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 9.2
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.732 g/mL at 25 °C
- Punto de ebullición: 53 ºC
- Punto de inflamación: -34 ºC
- índice de refracción: n20/D 1.378
- Coeficiente de distribución del agua: Slightly miscible with water.
- PSA: 9.23000
- Logp: 0.61360
- Color / forma: ~40 wt. % in hexanes
- Disolución: Not determined
Ethoxyacetylene Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H304,H315,H336,H361,H373,H411
- Declaración de advertencia: P261,P273,P281,P301+P310,P331
- Número de transporte de mercancías peligrosas:UN 1993 3/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 38-48/20-51/53-62-65-67
- Instrucciones de Seguridad: S16-S36/37-S61-S62-S45-S36/37/39-S26
- Rtecs:KN9900000
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:II
- Categoría de embalaje:II
- Nivel de peligro:3
- Período de Seguridad:3
- Términos de riesgo:R11; R36/37/38; R48/20; R51/53; R62; R65; R67
- Condiciones de almacenamiento:2-8°C
Ethoxyacetylene Datos Aduaneros
- Código HS:2909199090
- Datos Aduaneros:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Ethoxyacetylene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003484-1g |
Ethoxyacetylene |
927-80-0 | 50% w/w in hexanes | 1g |
¥534 | 2024-05-20 | |
TRC | E937903-50mg |
Ethoxyacetylene |
927-80-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 271365-5G |
Ethoxyacetylene |
927-80-0 | 5g |
¥1110.26 | 2023-12-09 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809100-25g |
Ethoxyacetylene solution |
927-80-0 | 50 wt% | 25g |
1,945.00 | 2021-05-17 | |
Apollo Scientific | OR4769-5g |
Ethoxyacetylene, 50% hexane solution |
927-80-0 | 5g |
£142.00 | 2025-02-20 | ||
abcr | AB113547-25 g |
Ethyl ethynyl ether, (50% by wt. in hexane); . |
927-80-0 | 25 g |
€418.00 | 2023-07-20 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14245-5g |
Ethoxyacetylene, ca 50% w/w in hexanes |
927-80-0 | ca 50% | 5g |
¥1538.00 | 2023-03-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E113364-5g |
Ethoxyacetylene |
927-80-0 | 50% w/w in hexanes | 5g |
¥1869.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E113364-1g |
Ethoxyacetylene |
927-80-0 | 50% w/w in hexanes | 1g |
¥539.90 | 2023-09-03 | |
Oakwood | 050428-1g |
Ethoxyacetylene 50% w/w solution in Hexanes |
927-80-0 | 1g |
$35.00 | 2024-07-19 |
Ethoxyacetylene Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
Referencia
- Product subclass 2: 1-(organooxy)alk-1-ynes and 1-(heterooxy)alk-1-ynesScience of Synthesis, 2006, 24, 933-956,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium hydroxide ; 100 °C
Referencia
- Studies on volatile plant substances. CXV. Synthesis of 3-methylcitral stereoisomers by the Arens and van Dorp reactionBulletin de la Societe Chimique de France, 1951, 374, 374-7,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: 2,2′-Bipyridine , Cuprous iodide , Tripotassium phosphate Solvents: Toluene ; 2 d, 110 °C; 110 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt
1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt
Referencia
- HOTf-Catalyzed, Solvent-Free Oxyarylation of Ynol Ethers and ThioethersJournal of Organic Chemistry, 2016, 81(11), 4861-4868,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Butyllithium , Diethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
- A convenient procedure for the preparation of ethoxyacetylene and ethoxyethynyl carbinolsJournal of Organic Chemistry, 1987, 52(11), 2332-3,
Synthetic Routes 8
Condiciones de reacción
Referencia
- Hydrohalogenation of metallized alkoxyacetylenesZhurnal Obshchei Khimii, 1980, 50(3), 690-1,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Synthesis and Thermolysis of Enediynyl Ethyl Ethers as Precursors of Enyne-KetenesJournal of Organic Chemistry, 1997, 62(25), 8841-8847,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium , Ferric nitrate Solvents: Ammonia ; 20 min, -70 °C; -70 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C
1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C
Referencia
- Combined epimerization and acylation: Meerwein-Ponndorf-Verley-Oppenauer catalysts in actionOrganic & Biomolecular Chemistry, 2005, 3(3), 483-489,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
Referencia
- Ethynyl ethers and thioethers as synthetic intermediatesAdvances Org. Chem. Methods Results (Ralph A. Raphael, 1960, 2, 117-212,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysisTetrahedron, 1981, 37(9), 1653-8,
Synthetic Routes 15
Synthetic Routes 16
Condiciones de reacción
Referencia
- Acetylenic ethers. II. Ethoxy- and butoxyacetyleneJournal of the American Chemical Society, 1942, 64, 223-6,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt
Referencia
- The behaviors of metal acetylides with dinitrogen tetroxideHelvetica Chimica Acta, 2005, 88(2), 354-369,
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
Referencia
- The chemistry of acetylenic ethers. XI. Preparation of acetylenic ethers from aldehydesRecueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1955, 74, 271-6,
Ethoxyacetylene Raw materials
- (E)-1-chloro-2-ethoxyethene
- Chloroacetaldehyde Diethyl Acetal
- Ethene, 1,1-dibromo-(9CI)
- Ethene, 1-bromo-2-ethoxy-, (1E)-
- 1,2-Dibromo-1-ethoxyethane
- Lithium, (ethoxyethynyl)-
- cis-2-chlorovinyl ethyl ether
- 2-Bromo-1,1-diethoxyethane
- Cis-1-Bromo-2-ethoxyethylene
- 1,1-Diethoxyethene
- Ethene, 1-bromo-2-ethoxy-
Ethoxyacetylene Preparation Products
Ethoxyacetylene Literatura relevante
-
1. Addition of alkynes to (vinylketene)tricarbonyliron(0) complexesK. Gail Morris,Stephen P. Saberi,Alexandra M. Z. Slawin,Susan E. Thomas,David J. Williams J. Chem. Soc. Chem. Commun. 1992 1788
-
Kaarina K. Milnes,Laura C. Pavelka,Kim M. Baines Chem. Soc. Rev. 2016 45 1019
-
G. R. Banks,D. Cohen,G. E. Pattenden,J. A. G. Thomas J. Chem. Soc. C 1967 126
-
S. A. Carl,L. Vereecken,J. Peeters Phys. Chem. Chem. Phys. 2007 9 4071
-
5. On the mechanism of the HCCO?+?O2 reaction: Probing multiple pathways to a single product channelPeng Zou,David L. Osborn Phys. Chem. Chem. Phys. 2004 6 1697
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:927-80-0)Ethoxyacetylene

Pureza:99%
Cantidad:25g
Precio ($):255.0